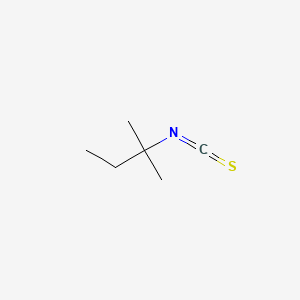

1,1-Dimethylpropyl isothiocyanate

Descripción general

Descripción

1,1-Dimethylpropyl isothiocyanate is a chemical compound that belongs to the class of isothiocyanates, which are known for their applications in organic synthesis and their biological activities. Although the provided papers do not directly discuss 1,1-Dimethylpropyl isothiocyanate, they provide insights into the chemistry of related isothiocyanates and their derivatives.

Synthesis Analysis

The synthesis of isothiocyanate derivatives can be complex, involving multiple steps and reagents. For instance, aryl isothiocyanates have been used to synthesize functionalized thiazoles and pyrimidine derivatives by reacting with dialkyl amino maleates, as described in one of the studies . Another study reports the synthesis of 2-(dimethylamino)-1,3-dithiocyanatopropane, a key intermediate for synthesizing a natural insecticide, by reacting 1-dimethylamino-2,3-dichloropropane with sodium thiocyanate . These methods highlight the versatility of isothiocyanates in chemical synthesis.

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds can be determined using techniques such as X-ray crystallography and electron diffraction. For example, the crystal structures of 2-(dimethylamino)-1,3-dithiocyanatopropane and its isomer were determined by X-ray single-crystal diffraction, revealing bond lengths and the presence of weak hydrogen bonds and van der Waals forces that stabilize the crystal structure . Similarly, the molecular structures of dimethylsilyl isocyanate and dimethylsilyl isothiocyanate were determined by electron diffraction in the gas phase, showing the presence of a single conformer with the NCX group eclipsing the Si–H bond of the dimethylsilyl group .

Chemical Reactions Analysis

Isothiocyanates participate in various chemical reactions, forming a wide range of products. For instance, the reaction of aryl isothiocyanates with lithio derivatives of pyrazoles can yield propanedithioamide and 1,2-dithiole derivatives . Additionally, isothiocyanates can be used as derivatization reagents in the determination of 1,1-dimethylhydrazine by forming 4-alkyl-1,1-dimethylthiosemicarbazides under mild conditions . These reactions demonstrate the reactivity of isothiocyanates and their utility in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanate derivatives can be characterized using various spectroscopic and computational methods. NMR and HRMS spectroscopy are commonly used to characterize newly synthesized compounds . Theoretical studies, such as DFT and MP2 calculations, can be employed to investigate the thermodynamic properties of isothiocyanate derivatives . These studies provide valuable information on the stability and reactivity of isothiocyanate compounds.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties :

- Isothiocyanates have been synthesized using various methods and studied for their unique chemical properties. For instance, 2,6-Dimethylphenyl isocyanide reacts with benzoyl isothiocyanate to afford a sterically congested ten-membered ring containing the S–S–S moiety (Yavari & Djahaniani, 2010). Additionally, isothiocyanates have been synthesized from amines and carbon disulfide using 4-dimethylaminopyridine as a catalyst (Haojie et al., 2021).

Chemical Reactions and Applications :

- A novel synthesis method for isothiocyanates from amines and phenyl isothiocyanate via a replacement reaction has been developed, showcasing the versatility of these compounds in chemical synthesis (Zhu & Li, 2021).

Applications in Catalysis :

- Isothiocyanates have been applied in latent catalysis, such as the facilitation of the [2 + 2 + 2] cyclotrimerization of phenyl isocyanate and the polymerization of DL-lactide, demonstrating their role in advanced chemical processes (Norris et al., 2011).

Analytical Chemistry Applications :

- In analytical chemistry, alkyl isothiocyanates have been proposed for the determination of 1,1-dimethylhydrazine in gas chromatography coupled with mass spectrometry, highlighting their role in analytical methodologies (Paramonov et al., 2010).

Reactivity Studies :

- Studies on the reactivity of isothiocyanates, such as the investigation of the kinetics of 1,1-dimethylpropyl peroxy radicals in polar solvents, provide insights into their behavior in different chemical environments (Denisova & Shuvalov, 2016).

Mecanismo De Acción

Target of Action

Isothiocyanates are generally known to interact with a variety of biological targets, including enzymes and proteins, due to their electrophilic nature .

Mode of Action

The mode of action of 2-isothiocyanato-2-methylbutane involves its interaction with its targets, leading to various biochemical changes . Isothiocyanates are known to act as chemoselective electrophiles, tolerating aqueous reaction conditions . This allows them to interact with a variety of biological targets, leading to changes in their function .

Biochemical Pathways

Isothiocyanates are known to be biologically active degradation products of glucosinolates, secondary metabolites of some plants, mainly from the brassicaceae family .

Pharmacokinetics

The pharmacokinetic properties of isothiocyanates can greatly impact their bioavailability and efficacy .

Result of Action

Isothiocyanates are generally known for their diverse bioactivities, encompassing anticarcinogenic, anti-inflammatory, and antioxidative properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-isothiocyanato-2-methylbutane . These factors can include the presence of other compounds, pH, temperature, and more .

Direcciones Futuras

Isothiocyanates, including 1,1-Dimethylpropyl isothiocyanate, have been studied extensively for their disease preventive and therapeutic effects . They have shown promise in the treatment of various forms of cancers and are being considered for larger human disease mitigation efforts . Further studies are needed to standardize methods and compare the antimicrobial activity of different isothiocyanates .

Propiedades

IUPAC Name |

2-isothiocyanato-2-methylbutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c1-4-6(2,3)7-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKGVWIYLYUQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208414 | |

| Record name | Neopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dimethylpropyl isothiocyanate | |

CAS RN |

597-97-7 | |

| Record name | Neopentyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyran, 2-[(12-bromododecyl)oxy]tetrahydro-](/img/structure/B1278910.png)